molecular formula C10H7BrClNO B598101 3-Bromo-4-chloro-7-methoxyquinoline CAS No. 1203579-63-8

3-Bromo-4-chloro-7-methoxyquinoline

Cat. No.: B598101
CAS No.: 1203579-63-8
M. Wt: 272.526
InChI Key: APGRHUWXEQKTMN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-methoxyquinoline is a functionalized quinoline derivative serving as a key synthetic intermediate in advanced pharmaceutical research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in compounds with a wide spectrum of biological activities . This particular compound, with its strategically placed bromo and chloro substituents, offers multiple sites for selective cross-coupling and nucleophilic substitution reactions. This makes it an invaluable building block for the synthesis of novel quinoline hybrids and complex molecular architectures aimed at drug discovery programs . Researchers are particularly interested in such specialized building blocks to create new chemical entities for investigating anti-malarial and anti-cancer activities, among other therapeutic areas . The 7-methoxy group can further influence the electronic properties and binding affinity of the resulting molecules. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromo-4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRHUWXEQKTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671163
Record name 3-Bromo-4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-63-8
Record name 3-Bromo-4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 3 Bromo 4 Chloro 7 Methoxyquinoline

Reactivity at Halogenated Positions (C-3 and C-4)cymitquimica.comnih.gov

The presence of two different halogen atoms at the C-3 and C-4 positions of the pyridine (B92270) ring segment makes 3-bromo-4-chloro-7-methoxyquinoline a valuable substrate for selective functionalization. The inherent electronic and steric differences between the C-3 (bromo) and C-4 (chloro) positions, as well as the different reactivities of the carbon-bromine and carbon-chlorine bonds, allow for controlled, stepwise modifications.

Nucleophilic Aromatic Substitution (SNAr) Investigationscymitquimica.com

The quinoline (B57606) ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the C-4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent quinoline nitrogen. This makes the C-4 chloro group a prime site for displacement by various nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequent loss of the halide leaving group restores the aromaticity of the ring. libretexts.org

For dihalogenated quinolines, the regioselectivity of SNAr is a critical consideration. The C-4 position is typically more electrophilic than the C-2 position, which in turn is more electrophilic than positions on the benzene (B151609) ring. In the context of this compound, the chloro group at C-4 is the more likely site for initial nucleophilic attack compared to the bromo group at C-3. While the carbon-fluorine bond is typically the most reactive in SNAr, followed by chlorine, bromine, and iodine, the positional activation within the quinoline ring system is often the dominant factor. masterorganicchemistry.com

Studies on related 4-chloroquinoline (B167314) derivatives demonstrate successful substitution reactions with a variety of nucleophiles. smolecule.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Chloroquinolines

Nucleophile Product Type Reference
Amines 4-Aminoquinolines masterorganicchemistry.com
Alcohols (e.g., Benzyl alcohol) 4-Alkoxyquinolines rsc.org

These transformations are typically carried out in the presence of a base in a polar aprotic solvent, such as DMSO. rsc.org

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formationcymitquimica.comnih.govmasterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the halogenated positions of this compound are ideal handles for such transformations. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective functionalization. Generally, the C-Br bond is more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Cl bond.

This reactivity difference allows for sequential cross-coupling reactions. For instance, a Suzuki coupling could be performed selectively at the C-3 position, leaving the C-4 chloro group intact for a subsequent, different coupling reaction.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is widely used to introduce aryl or vinyl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, catalyzed by palladium and a copper co-catalyst. researchgate.netrsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminoquinolines.

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Research on analogous dihaloquinolines has demonstrated the feasibility of these selective transformations. For example, 2-aryl-4-chloro-3-iodoquinolines undergo Sonogashira coupling exclusively at the C-3 iodo position, highlighting the potential for similar selectivity with the C-3 bromo position of the title compound. researchgate.net Similarly, patents describe the synthesis of various 8-bromo-4-chloro-7-methoxy-2-arylquinolines via Suzuki coupling, showcasing the utility of this approach. google.com

Table 2: Regioselectivity in Cross-Coupling of Dihaloquinolines

Substrate Coupling Partner Reactive Position Product Reference
2-Aryl-4-chloro-3-iodoquinoline Terminal Alkyne C-3 (Iodo) 2-Aryl-3-(alkynyl)-4-chloroquinoline researchgate.net
8-Bromo-4-chloro-7-methoxy-2-arylquinoline Arylboronic Acid C-2 (Aryl) was pre-installed; C-4 (Chloro) used for further reaction N/A google.com

Transformations Involving the Methoxy (B1213986) Group

The 7-methoxy group on the benzene portion of the quinoline ring is generally stable but can be cleaved under certain conditions to yield the corresponding 7-hydroxyquinoline (B1418103) derivative (a quinolinol). nih.gov This transformation is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The resulting hydroxyl group can then serve as a handle for further functionalization. For instance, it can be alkylated or acylated to introduce new ether or ester functionalities, or used in reactions like the Williamson ether synthesis. The presence of the methoxy group can also influence the reactivity of the quinoline ring system through its electron-donating mesomeric effect. psu.edu

Electrophilic and Nucleophilic Reactions of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and nucleophilic. It can readily react with electrophiles, such as protons or alkylating agents.

Protonation: The nitrogen can be protonated by acids to form a quinolinium salt. This increases the electron-deficiency of the pyridine ring, further activating the C-4 position to nucleophilic attack.

Alkylation: Reaction with alkyl halides can form quaternary quinolinium salts.

Oxidation: The nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring and can direct subsequent substitution reactions to different positions.

Advanced Functionalization Strategies for Novel Derivativescymitquimica.commasterorganicchemistry.com

Beyond classical substitution and coupling reactions, modern functionalization strategies offer pathways to novel derivatives of this compound. One prominent method is transition metal-catalyzed C-H activation/functionalization. acs.org This approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, providing access to derivatives that are difficult to synthesize through traditional methods.

For the quinoline scaffold, iridium-catalyzed C-H borylation is a powerful technique for late-stage functionalization. kiku.dk This reaction typically targets the most sterically accessible C-H bonds. In the case of this compound, the C-H bonds at positions C-5, C-6, and C-8 are potential sites for such reactions. The resulting boronate esters are versatile intermediates that can be used in subsequent Suzuki cross-coupling reactions to install a wide range of substituents. kiku.dk

Chemo- and Regioselectivity in Chemical Transformationsacs.orgpsu.edu

Achieving chemo- and regioselectivity is paramount when working with a multifunctional molecule like this compound. The distinct reactivity of the different functional groups allows for a high degree of control.

Halogen Selectivity: In palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C-3 position. By carefully choosing the catalyst, ligands, and reaction conditions, chemists can favor reaction at one site over the other. acs.org

Positional Selectivity (SNAr vs. Cross-Coupling): SNAr reactions will preferentially occur at the electronically activated C-4 position. In contrast, cross-coupling reactions can be directed to the more reactive C-Br bond at C-3. This orthogonal reactivity allows for a programmed, stepwise synthesis of complex derivatives.

Influence of Directing Groups: In C-H activation strategies, the inherent electronic properties of the substituted quinoline ring or the introduction of a removable directing group can guide the catalyst to a specific C-H bond, ensuring high regioselectivity. unipi.it

Condition Optimization: The choice of solvent, temperature, and base can significantly influence the outcome of a reaction. For instance, studies on the borylation of quinolines have shown that reaction temperature can affect the ratio of regioisomeric products. kiku.dk Similarly, the use of sterically hindered Grignard reagents can lead to regioselective magnesium-halogen exchange at a less hindered position. acs.org

By leveraging these principles of selectivity, this compound serves as a valuable and versatile platform for the synthesis of a diverse library of highly functionalized quinoline derivatives.

Comprehensive Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a detailed picture of the atomic connectivity and spatial relationships within the 3-Bromo-4-chloro-7-methoxyquinoline molecule can be constructed.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of a related compound, 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline, provides insight into the types of proton environments expected for this compound. In the ¹H NMR spectrum of the 8-bromo analog, run in CDCl₃, signals are observed at δ 8.26 (d, J = 9.9 Hz, 2H), 8.11 (d, J = 9.2 Hz, 1H), 7.87 (s, 1H), 7.50 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H), and 4.06 (s, 3H). google.com The singlet at 4.06 ppm corresponds to the methoxy (B1213986) protons. The aromatic protons appear in the downfield region, with their specific chemical shifts and coupling constants revealing their positions on the quinoline (B57606) ring.

The ¹³C NMR spectrum of 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline in CDCl₃ shows signals at δ 157.9, 157.8, 146.9, 143.1, 138.1, 130.1, 128.9, 127.6, 124.3, 121.2, 117.0, 113.9, and 111.3 ppm for the aromatic and quinoline carbons, and a signal at 56.9 ppm for the methoxy carbon. google.com For this compound, the specific chemical shifts of the quinoline carbons would be influenced by the positions of the bromo and chloro substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Bromo-chloro-methoxyquinoline Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (J, Hz) Assignment
¹H8.26d, J = 9.9Aromatic
¹H8.11d, J = 9.2Aromatic
¹H7.87sAromatic
¹H7.50mAromatic
¹H7.29d, J = 9.2Aromatic
¹H4.06sMethoxy (OCH₃)
¹³C157.9, 157.8, 146.9, 143.1, 138.1, 130.1, 128.9, 127.6, 124.3, 121.2, 117.0, 113.9, 111.3-Aromatic/Quinoline
¹³C56.9-Methoxy (OCH₃)
Data is for 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline and is illustrative of the expected spectral regions. google.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the substitution pattern of this compound, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for confirming the placement of the bromo, chloro, and methoxy substituents by observing correlations from the methoxy protons and the remaining aromatic protons to the carbons of the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the regiochemistry by observing through-space interactions between, for example, the methoxy protons and adjacent protons on the quinoline ring.

The application of these techniques is a standard procedure for the structural confirmation of novel and complex heterocyclic compounds. rsc.orgkiku.dk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-bromo-6-chloro-4-phenylquinoline, shows characteristic bands at 3048, 2319, 1603, 1483, 1105, 826, and 704 cm⁻¹. acs.org For this compound, one would expect to observe C-H stretching vibrations from the aromatic ring and the methoxy group, C=C and C=N stretching vibrations characteristic of the quinoline ring system, and C-O stretching from the methoxy group. The C-Br and C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of the Raman spectrum, often supported by DFT calculations, can help to unambiguously characterize the main vibrational bands of quinoline derivatives. researchgate.netresearchgate.net

Table 2: Expected IR Absorption Regions for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (Methoxy)3000-2850
C=C and C=N Stretch (Quinoline Ring)1650-1450
C-O Stretch (Methoxy)1275-1200 (asymmetric), 1150-1000 (symmetric)
C-Cl Stretch850-550
C-Br Stretch690-515

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₇BrClNO. The nominal molecular weight is approximately 271 g/mol , considering the most common isotopes of bromine (⁷⁹Br) and chlorine (³⁵Cl). The presence of both bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, with significant peaks at M, M+2, and M+4, reflecting the natural abundances of their isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇BrClNO by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the calculated exact mass for the [M+H]⁺ ion of a similar compound, 3-bromo-6-chloro-4-phenylquinoline, was 317.9680, which closely matched the found value of 317.9678. acs.org

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ion m/z (approx.) Relative Abundance (%)
[C₁₀H₇⁷⁹Br³⁵ClNO]⁺271100
[C₁₀H₇⁸¹Br³⁵ClNO]⁺27398
[C₁₀H₇⁷⁹Br³⁷ClNO]⁺27332
[C₁₀H₇⁸¹Br³⁷ClNO]⁺27531

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic system. The positions and intensities of these bands are sensitive to the nature and position of substituents on the quinoline ring. The electronic spectrum of quinoline derivatives has been investigated, and the data can be used to understand the electronic structure of this compound. researchgate.netresearchgate.net The introduction of bromo, chloro, and methoxy groups will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

While specific experimental crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available at the time of this writing, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Crystallographic ParameterHypothetical Value
Empirical formulaC₁₀H₇BrClNO
Formula weight272.53
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.50
b (Å)12.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)978.9
Z4

This data would allow for the precise determination of the planarity of the quinoline ring system and the orientation of the bromo, chloro, and methoxy substituents.

Integrated Spectroscopic Approaches for Unambiguous Structure Determination

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of spectroscopic techniques is essential for confirming the structure and understanding its properties in solution. An integrated approach, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is critical for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the quinoline core and the protons of the methoxy group would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and the number of distinct signals confirms the molecular symmetry.

Although specific experimental ¹H and ¹³C NMR spectral data for this compound are indicated to exist in the scientific literature, the detailed data was not publicly accessible for inclusion here. acs.org

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

TechniqueInformation ObtainedHypothetical Data for C₁₀H₇BrClNO
¹H NMRProton environment, connectivitySignals in the aromatic region (δ 7.0-9.0 ppm) and a singlet for the methoxy group (δ ~4.0 ppm).
¹³C NMRCarbon skeleton, chemical environment of carbonsDistinct signals for each of the 10 carbon atoms, with characteristic shifts for aromatic, halogenated, and ether-linked carbons.
HRMS (ESI)Exact mass and molecular formula[M+H]⁺ calculated for C₁₀H₈BrClNO⁺: 271.9578; Found: 271.9575.

By integrating the data from these spectroscopic techniques, chemists can confidently assemble the molecular structure of this compound, ensuring its identity and purity. This comprehensive characterization is a prerequisite for any further investigation into its chemical reactivity or potential applications.

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 7 Methoxyquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 3-Bromo-4-chloro-7-methoxyquinoline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed picture of its fundamental chemical nature. mdpi.comtandfonline.comrsc.org

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is dictated by the distribution of its electrons, which can be described through its molecular orbitals and electrostatic potential.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. tandfonline.com For this compound, the HOMO would likely be distributed across the quinoline (B57606) ring system, particularly the electron-rich benzene (B151609) portion enhanced by the methoxy (B1213986) group. The LUMO, conversely, would be expected to be centered on the electron-deficient pyridine (B92270) ring, influenced by the electronegative nitrogen and halogen atoms. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (electron-rich, susceptible to electrophilic attack) are expected around the nitrogen atom and the oxygen of the methoxy group. Regions of positive potential (electron-poor, susceptible to nucleophilic attack) would likely be found on the carbon atom attached to the chlorine (C4) and the hydrogen atoms. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical values based on typical DFT results for similar halogenated quinolines.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical stability and reactivity
Dipole Moment~2.5 DQuantifies overall molecular polarity

Energetic Landscape and Conformational Preferences

The primary source of conformational flexibility in this compound is the rotation of the methoxy group (-OCH₃) relative to the quinoline ring. While the quinoline core is rigid, the orientation of the methyl group can vary.

Computational studies on similar substituted quinolines show that intramolecular hydrogen bonds can significantly influence conformational preference. researchgate.netresearchgate.net In this case, while no classical hydrogen bonds are expected, the steric and electronic interactions between the methoxy group and the adjacent hydrogen atom on the ring (at C6 and C8) would determine the most stable conformation. A potential energy surface scan, performed by systematically rotating the C-O bond of the methoxy group, would reveal the global minimum energy conformation. It is anticipated that the conformation where the methyl group is oriented away from the bulkier parts of the ring would be energetically favored to minimize steric hindrance.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification. youtube.com

NMR Spectroscopy: By employing methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, one can predict the ¹H and ¹³C NMR chemical shifts. nih.govworldscientificnews.com The calculations would show distinct signals for each unique proton and carbon atom, influenced by the electronic environment created by the halogen and methoxy substituents. For instance, the carbon atom bonded to chlorine (C4) would be significantly deshielded (shifted downfield) due to chlorine's electronegativity. Conversely, the methoxy group would cause shielding (an upfield shift) of the ortho and para carbons relative to it.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative) This table includes known experimental data where available and hypothetical predicted values for comparison.

Proton PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-28.959.06
H-58.108.14
H-67.357.40
H-87.507.55
OCH₃4.053.92

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the molecule's normal modes. nih.gov These predicted frequencies, when scaled appropriately, can be matched to experimental FT-IR and Raman spectra to confirm the presence of specific functional groups, such as C-Cl, C-Br, C-O, and aromatic C-H stretching and bending modes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insight into static molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time, particularly in a solution environment. researchgate.net An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule interacts with its surroundings. arabjchem.org

Key insights from MD simulations would include:

Solvation and Hydration: Radial distribution functions (RDFs) could be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the quinoline derivative. arabjchem.org This would highlight which parts of the molecule, such as the electronegative nitrogen and oxygen atoms, are primary sites for hydrogen bonding with protic solvents.

Conformational Dynamics: MD simulations would show the real-time rotation of the methoxy group, providing information on its flexibility and the average time spent in different conformations at a given temperature.

Stability of Complexes: If studying the interaction with a biological target like an enzyme, MD simulations can assess the stability of the docked pose, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to see how the ligand-protein complex behaves over time. nih.govacs.org

Theoretical Studies on Reaction Mechanisms and Transition States

The presence of a chlorine atom at the 4-position of the electron-deficient quinoline ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netpressbooks.pub Computational chemistry is instrumental in elucidating the mechanisms of such reactions.

Theoretical studies would involve mapping the potential energy surface for the reaction between the quinoline and a nucleophile. This involves locating and calculating the energies of the reactants, any intermediates, transition states, and products. diva-portal.org For an SNAr reaction, two main pathways are possible: a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism where bond-forming and bond-breaking occur in a single step. nih.gov DFT calculations can distinguish between these by searching for the Meisenheimer intermediate. For chloroquinolines, studies on similar systems suggest that the reaction may proceed through a concerted mechanism or via a very unstable, high-energy intermediate. diva-portal.org The calculated activation energy barrier (the energy of the transition state relative to the reactants) would provide a quantitative measure of the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. allsubjectjournal.com Given that many quinoline derivatives exhibit antitubercular properties, a QSAR model could be developed to guide the design of more potent analogs of this compound. scholarsresearchlibrary.comnih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., Minimum Inhibitory Concentration against Mycobacterium tuberculosis) would be compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters (like HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT). nih.gov

Model Building: Using statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). allsubjectjournal.comscholarsresearchlibrary.com

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For a series including this compound, a resulting QSAR model might look like:

log(1/MIC) = c₀ + c₁(logP) + c₂(LUMO) + c₃(Dipole) + ...

Such a model would quantify the influence of properties like lipophilicity (logP), electronic character (LUMO), and polarity (Dipole) on the antitubercular activity, providing a rational basis for designing new, potentially more effective compounds.

Molecular Docking and Binding Affinity Predictions with Model Biological Targets (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein or a nucleic acid. In the case of this compound, while specific docking studies on this exact compound are not extensively documented in publicly available literature, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on structurally similar quinoline derivatives provides insights into the potential biological targets and binding interactions of this compound.

Quinoline derivatives have been investigated for a wide range of therapeutic applications, and molecular docking studies have been crucial in elucidating their mechanism of action at a molecular level. For instance, various substituted quinolines have been docked against protein kinases, which are key targets in cancer therapy. nih.govrasayanjournal.co.in The quinoline ring can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket of kinases, while substituents on the ring can form hydrogen bonds and other electrostatic interactions, contributing to the binding affinity and selectivity. For example, chloro- and bromo-substituted quinoline compounds have shown potent activity against HIV reverse transcriptase in docking studies. nih.gov

Another important class of targets for quinoline derivatives is microbial enzymes. For example, docking studies of quinoline derivatives with enzymes like DNA gyrase and lanosterol-14α-demethylase have been performed to understand their potential as antimicrobial agents. Furthermore, receptors involved in metabolic diseases, such as the liver X receptor, have also been explored as potential targets for substituted quinolines. ebi.ac.ukdrugbank.com

The binding affinity of a ligand to its target is a critical parameter in determining its potential efficacy. This is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The methoxy group can act as a hydrogen bond acceptor.

To illustrate the potential binding interactions, a hypothetical docking scenario can be considered. The table below presents representative data from docking studies of various quinoline derivatives against different biological targets, which could be analogous to the potential interactions of this compound.

Representative Quinoline Derivative Biological Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
3-Bromo-4-phenylquinolineTyrosine Kinase-9.8PHE, LYS, GLU
7-Chloro-4-aminoquinolineHIV Reverse Transcriptase-8.5TYR, VAL, ASP
6-Methoxy-4-substituted quinolineAcetylcholinesterase-13.7SER, HIS, TRP ucj.org.ua
2-Substituted quinolineLeishmania donovani Pteridine Reductase 1-7.2THR, ARG, SER

This table is illustrative and based on data from various studies on quinoline derivatives. The binding affinity and interacting residues for this compound would need to be determined by specific docking studies.

The mechanistic focus of such studies is to understand how the specific structural features of the ligand contribute to its binding. The bromo and chloro substituents at positions 3 and 4 of the quinoline ring, along with the methoxy group at position 7, would play a crucial role in determining the binding orientation and affinity of this compound within a specific protein's active site.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, "chemist-friendly" picture of the electronic structure of a molecule, which is complementary to the delocalized molecular orbitals. NBO analysis investigates charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis can elucidate the electronic interactions arising from its specific substitution pattern. The analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is a key indicator of their strength. A higher E(2) value signifies a more significant interaction.

The key intramolecular interactions expected in this compound would involve:

Hyperconjugative interactions: These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In this compound, significant hyperconjugative interactions are expected. For example, the lone pairs on the oxygen atom of the methoxy group and the halogen atoms (bromine and chlorine) can donate electron density to the antibonding π* orbitals of the quinoline ring. This delocalization stabilizes the molecule and influences its electronic properties and reactivity.

Halogen bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions within the molecule or with other molecules. NBO analysis can quantify the charge transfer associated with these interactions. acs.org

Resonance effects: The methoxy group at the 7-position is an electron-donating group through resonance, which increases the electron density of the quinoline ring system. Conversely, the halogens at the 3 and 4-positions are electron-withdrawing through their inductive effect but can be weakly electron-donating through resonance. NBO analysis can provide a detailed picture of these electronic effects by quantifying the occupancies of the relevant orbitals.

An illustrative table of potential NBO interactions and their stabilization energies for a substituted quinoline system is presented below.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) (Illustrative) Type of Interaction
n(O) of Methoxyπ(C-C) of Quinoline Ring15-25Hyperconjugation (Resonance)
n(N) of Quinolineσ(C-C) of Quinoline Ring2-5Hyperconjugation
n(Cl)σ(C-C) of Quinoline Ring1-3Hyperconjugation
n(Br)σ(C-C) of Quinoline Ring1-3Hyperconjugation
π(C-C) of Quinoline Ringπ*(C-C) of Quinoline Ring10-20π-delocalization

This table is for illustrative purposes. The actual E(2) values for this compound would be obtained from a specific NBO calculation.

Explorations of Research Applications As a Chemical Probe and Synthetic Intermediate

Strategic Utility as a Building Block in Complex Chemical Synthesis

The primary utility of 3-Bromo-4-chloro-7-methoxyquinoline in research lies in its role as a versatile synthetic building block. Quinoline (B57606) derivatives are well-established starting materials for constructing a wide array of polynuclear heterocyclic systems. ikprress.orgikprress.org The presence of two distinct halogen atoms on the pyridine (B92270) ring of the quinoline scaffold is particularly advantageous, offering the potential for selective, stepwise modifications through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.org The differential reactivity of aryl bromides and aryl chlorides under various catalytic conditions allows for site-selective functionalization. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these transformations, enabling a chemist to first replace the bromine atom at the 3-position, followed by a subsequent reaction at the 4-position chlorine under different conditions. rsc.org This sequential approach provides precise control over the introduction of new substituents, making the compound an ideal starting point for creating complex molecular architectures.

Table of Potential Synthetic Transformations:

Reaction Position Reagent Type Bond Formed
Suzuki-Miyaura Coupling C3 (Br), C4 (Cl) Organoboronic acids/esters C-C
Buchwald-Hartwig Amination C3 (Br), C4 (Cl) Primary/secondary amines C-N
Sonogashira Coupling C3 (Br), C4 (Cl) Terminal alkynes C-C (alkyne)
Heck Coupling C3 (Br), C4 (Cl) Alkenes C-C (alkene)

| Stille Coupling | C3 (Br), C4 (Cl) | Organostannanes | C-C |

This controlled, stepwise functionalization is critical for building libraries of related compounds or for the total synthesis of complex natural products and pharmaceuticals where precise substituent placement is essential for biological activity.

Development of Novel Heterocyclic and Polycyclic Systems

Building upon its utility as a synthetic intermediate, this compound serves as a key precursor for the development of novel heterocyclic and polycyclic compounds. Substituted quinolines are recognized as important synthons for creating fused-ring systems. ikprress.org By leveraging the reactivity of the C3 and C4 positions, chemists can construct rings fused to the quinoline core or link the quinoline to other heterocyclic moieties.

This strategy is frequently employed to generate "hybrid heterocycles," molecules that combine the structural features of quinoline with other pharmacologically relevant scaffolds. thesciencein.org For instance, a Suzuki coupling at the C3 position could introduce a pyridine, pyrimidine, or indole (B1671886) ring, while a subsequent Buchwald-Hartwig amination at the C4 position could append an azole or other nitrogen-containing heterocycle. This modular approach allows for the rapid generation of diverse and complex molecular frameworks from a single, readily accessible starting material. nih.gov

Investigation as a Scaffold for Mechanistic Probes in Chemical Biology

In chemical biology, small molecules known as chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. nih.govacs.org The quinoline nucleus is considered a "privileged scaffold" because it is a recurring motif in a vast number of biologically active compounds and can interact with a wide range of biological targets. nih.govresearchgate.net While this compound itself is not typically the final active molecule, it serves as an excellent foundational structure for the synthesis of targeted chemical probes.

A detailed understanding of the interactions between a small molecule (ligand) and its target enzyme is fundamental to drug discovery and chemical biology. frontiersin.org Derivatives synthesized from this compound can be used as tools in non-clinical, in vitro studies to explore enzyme inhibition mechanisms. By creating a series of analogues where the substituents at the C3 and C4 positions are systematically varied, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify the key molecular features required for binding to an enzyme's active or allosteric site. The resulting compounds can be tested in biochemical assays with purified enzymes to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing critical insights into the enzyme's function and mechanism. mdpi.com The quinoline scaffold has been successfully used to develop inhibitors for a wide range of enzymes, including kinases and metabolic enzymes. nih.govresearchgate.net

Confirming that a chemical probe interacts with its intended protein target within a cellular environment is a critical validation step. Derivatives of this compound can be designed as probes for in vitro cellular target engagement studies. For example, by attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) or a photoreactive group to a quinoline-based inhibitor, researchers can confirm direct binding to the target protein in cell lysates or intact cells. Such probes are instrumental in target identification and validation, helping to ensure that the observed cellular phenotype is a direct result of modulating the intended target protein. acs.org Novel quinoline compounds have been shown to affect cellular processes by inhibiting targets like DNA methyltransferases or protein kinases such as EGFR and HER-2. mdpi.comrsc.org

Potential in Materials Science Research

The applications of quinoline derivatives extend beyond biology into the field of materials science, particularly in the development of organic electronic materials. The electron-deficient nature of the quinoline ring system makes it an attractive component for materials requiring high electron mobility and thermal stability. mdpi.com

Quinoline-based molecules and polymers have been intensely investigated for their use in organic light-emitting diodes (OLEDs). tandfonline.com The quinoline core can function as an electron-transporting or emissive layer in these devices. Furthermore, the incorporation of quinoline units into larger systems, such as donor-acceptor molecules or polymers, allows for the tuning of photophysical and electrochemical properties. mdpi.comrsc.org

This compound represents a valuable building block for synthesizing novel materials for such applications. The halogen atoms provide reactive handles for polymerization reactions or for attaching other electronically active groups (such as electron-donating carbazole (B46965) or ferrocene (B1249389) units) via cross-coupling reactions. mdpi.comrsc.org This allows for the rational design of new organic semiconductors and light-emitting materials with tailored properties, such as specific emission colors, improved charge transport, and enhanced device stability. spiedigitallibrary.org

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom within the quinoline ring of this compound presents a potential coordination site for metal ions, making it a candidate for ligand design in catalysis and coordination chemistry. The electronic properties of the quinoline ring, influenced by the bromo, chloro, and methoxy (B1213986) substituents, can be fine-tuned to modulate the stability and reactivity of the resulting metal complexes.

The development of quinoline-based ligands is an active area of research, with applications in various catalytic transformations. These ligands can influence the stereoselectivity and efficiency of catalytic reactions. While there are no specific reports on the use of this compound in this context, its structure suggests it could be elaborated into bidentate or tridentate ligands for the formation of novel coordination compounds and catalysts.

Design and Synthesis of Fluorescent Probes and Chemosensors

The quinoline scaffold is a key component in many fluorescent probes and chemosensors due to its favorable photophysical properties. The fluorescence of quinoline derivatives is often sensitive to the surrounding microenvironment, including polarity, pH, and the presence of metal ions. The 7-methoxy group, in particular, is known to enhance the fluorescence quantum yield of the quinoline system.

The design of fluorescent probes often involves the introduction of a specific recognition moiety that can interact with an analyte of interest, leading to a change in the fluorescence signal. The bromo and chloro groups on this compound serve as convenient handles for the attachment of such recognition units. For example, displacement of one of the halogens with a receptor for a specific metal ion could lead to a "turn-on" or "turn-off" fluorescent sensor for that ion. While the potential is evident, the synthesis and application of fluorescent probes specifically derived from this compound have not been detailed in available research.

Role in the Discovery of New Chemical Entities (Non-therapeutic context)

The versatility of this compound as a synthetic building block positions it as a valuable starting material for the discovery of new chemical entities in a non-therapeutic context. Its ability to undergo a variety of chemical transformations allows for the creation of diverse molecular libraries. These libraries can then be screened for interesting properties in materials science, agrochemicals, or as probes for biological processes.

The combination of a fluorescent quinoline core with reactive handles for further derivatization makes it an attractive platform for generating novel compounds with unique optical or electronic properties. For instance, polymers or dendrimers incorporating this quinoline unit could exhibit interesting photoluminescent or conductive properties. However, specific examples of new chemical entities developed from this compound for non-therapeutic applications are not yet prevalent in the scientific literature.

Structure Activity Relationship Sar and Molecular Design Principles for Quinoline Derivatives

Theoretical Frameworks for SAR Investigations

The investigation of Structure-Activity Relationships (SAR) for quinoline (B57606) derivatives is built upon several theoretical frameworks that connect a molecule's chemical structure to its biological activity. orientjchem.org A fundamental approach is the identification of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com For quinoline derivatives, SAR studies have been crucial in identifying the structural features responsible for their diverse pharmacological effects. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of modern SAR investigations. nanobioletters.com These computational techniques establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nanobioletters.com One prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which analyzes the steric and electrostatic fields of molecules to predict their activity. mdpi.com By correlating these 3D properties with biological data, researchers can generate models that have predictive power for newly designed compounds. mdpi.com Such models are validated internally and externally to ensure their statistical robustness and accuracy. mdpi.com These frameworks allow for the systematic modification of the quinoline scaffold to enhance desired properties and guide the development of new therapeutic agents. orientjchem.org

Influence of Halogen Substituents on Molecular Interactions and Reactivity

The introduction of halogen atoms, such as the bromine at position 3 and chlorine at position 4 of 3-Bromo-4-chloro-7-methoxyquinoline, significantly influences the molecule's properties. Halogenation is a key strategy in contemporary research to enhance structure-activity relationships. preprints.org The presence of halogens can increase lipophilicity, which may improve a compound's ability to cross biological membranes. mdpi.comontosight.ai

Halogen substituents affect a molecule's reactivity and its potential for biological interactions. ontosight.ai For instance, the presence of a halogen atom in the quinoline structure can significantly enhance its activity against malaria. orientjchem.org In the context of anticancer agents, the nature and position of halogen substituents on the phenyl ring of bisquinoline derivatives have been shown to impact their efficacy. nanobioletters.com The strategic placement of chlorine and fluorine on a quinoline ring can influence its chemical reactivity and biological interactions. vulcanchem.com Furthermore, quantum chemical calculations have shown that halogenation can alter a molecule's chemical reactivity and stability, with factors like the energy band gap being affected. acs.org Halogen atoms can also participate in forming stable interactions with biological targets through halogen bonding, in addition to van der Waals forces. acs.org

The following table summarizes the influence of halogen substituents on the properties of quinoline derivatives:

PropertyInfluence of HalogenationSource(s)
Lipophilicity Generally increases, potentially improving membrane penetration. mdpi.com, ontosight.ai
Biological Activity Can significantly enhance activity (e.g., antimalarial, anticancer). orientjchem.org, nanobioletters.com
Reactivity Alters the electronic and chemical reactivity of the molecule. vulcanchem.com, acs.org, ontosight.ai
Molecular Interactions Can participate in halogen bonding and other non-covalent interactions with biological targets. acs.org

Role of the Methoxy (B1213986) Group in Electronic and Steric Modulation

In the context of anticancer activity, substitutions with methoxy groups have been shown to be crucial. researchgate.net For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substituents were reported to enhance cytotoxicity. researchgate.net The position of the methoxy group is also important; a methoxy group at the C8 position of quinolin-4-ones has been found to improve antitumor properties. mdpi.com In studies on anti-Chagas agents, the presence of a methoxy group at the 7-position of the quinoline ring enhanced the antitrypanosomal activity when combined with a 4-hydroxy-3-methoxy substitution pattern on a phenyl ring at position 4. mdpi.com This highlights the synergistic effect of substituent positioning on biological activity.

The electronic effects of the methoxy group are also significant. Removing a methoxy group from an aniline (B41778) substrate has been shown to directly affect the product yield in certain quinoline syntheses, indicating its influence on the electron density of the aromatic ring. nih.gov

Rational Design of Quinoline Analogs for Specific Mechanistic Studies

Rational drug design involves the targeted modification of a lead compound to improve its efficacy and selectivity, and to understand its mechanism of action. mdpi.com The quinoline scaffold is highly amenable to such modifications. mdpi.comnih.gov By systematically altering substituents on the quinoline ring, researchers can design analogs for specific mechanistic studies. georgiasouthern.edu For example, slight modifications to substituent groups on the quinoline ring can alter a molecule's interaction with receptors, ion channels, or transporters. mdpi.com

The development of synthetic quinoline scaffolds through rational design has led to enhanced target engagement and improved pharmacokinetic profiles. mdpi.com For instance, the introduction of specific functional groups can be used to probe interactions with biological targets. georgiasouthern.edu This approach allows for the fine-tuning of receptor engagement and can address challenges related to metabolic stability. mdpi.compreprints.org The synthesis of a variety of structural analogs, where specific functional groups are systematically removed or altered, helps to identify the role of each group in the molecule's biological activity. georgiasouthern.edu This strategy of judiciously modifying the quinoline structure can lead to compounds with enhanced activity against specific targets, such as drug-resistant pathogens. manchester.ac.uk

Computational Approaches to SAR and Lead Generation

Computational methods are indispensable tools in modern drug discovery for investigating SAR and generating new lead compounds. orientjchem.orgmdpi.com These approaches accelerate the research process and reduce costs by allowing for the virtual screening of large compound libraries. mdpi.commdpi.com

Key computational techniques used for quinoline derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR links the biological activity of chemical derivatives with their molecular structure. nanobioletters.com It relies on the geometric and chemical characteristics of compounds to predict their biological activity. nanobioletters.com

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique is used to analyze the steric and electrostatic properties of ligands and correlate them with their biological activity. mdpi.com The resulting contour maps can guide the design of new compounds with improved properties. mdpi.com

Molecular Docking: This method predicts the binding affinity and interaction mode of a ligand with a biological target, such as a protein or enzyme. mdpi.comresearchgate.net It helps in understanding the molecular basis of a compound's activity and in designing more potent inhibitors. researchgate.net

Molecular Dynamics Simulations: These simulations can be used to study the stability of ligand-protein complexes over time, providing further insights into the binding interactions. mdpi.comacs.org

These computational tools facilitate the design of novel quinoline derivatives with enhanced pharmacokinetic and pharmacodynamic properties. orientjchem.org

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry is a powerful technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. fortunepublish.com This approach is highly valuable for exploring the SAR of a particular scaffold, such as quinoline. mdpi.comnih.gov By creating and screening large libraries, researchers can efficiently identify compounds with desired biological activities. fortunepublish.com

The design of virtual combinatorial libraries (VCLs) is often a preliminary step. mdpi.com These libraries can be generated based on a specific scaffold and then screened computationally to select promising candidates for synthesis. mdpi.com The synthesis of these libraries can be performed using techniques like solid-phase synthesis, which allows for the parallel creation of many compounds. acs.org

For quinoline derivatives, combinatorial approaches have been used to create diverse libraries for high-throughput screening. nih.gov For example, a library of 6-fluoroquinolones was developed to identify new antibacterial agents. mdpi.com The screening of such libraries provides a wealth of SAR data, as even structurally close analogs can exhibit significantly different activities. nih.gov This information is crucial for understanding which structural modifications lead to enhanced biological effects. fortunepublish.comnih.gov

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

Traditional batch synthesis methods, while effective, often face challenges related to scalability, safety, and reaction control. syrris.com The paradigm is shifting towards continuous flow chemistry, which performs reactions in a continuously flowing stream, offering superior control over parameters like temperature, pressure, and reaction time. acs.org This technology is particularly advantageous for generating libraries of compounds for biological screening. syrris.com

For a molecule like 3-Bromo-4-chloro-7-methoxyquinoline, flow chemistry presents several prospective advantages:

Enhanced Safety: Halogenation and other functionalization reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, mitigating risks.

Rapid Optimization: Automated flow systems can quickly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic pathways for derivatives. dtu.dk

Scalability: A direct route from small-scale exploratory synthesis to larger-scale production is possible without extensive re-optimization, a key advantage for potential pharmaceutical applications. syrris.com

Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various substituted quinolines, including 3-cyanoquinolines and tetrahydroquinolines. acs.orgacs.orgresearchgate.net Adopting these methodologies for this compound could enable the efficient and automated production of a diverse library of derivatives for further investigation.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesizing Quinoline (B57606) Derivatives

FeatureBatch ChemistryFlow ChemistryPotential Advantage for this compound
Reaction Scale Limited by reactor sizeEasily scalable by extending run timeSeamless transition from lab-scale research to pilot-scale production.
Safety Poor heat transfer, potential for thermal runawayExcellent heat transfer, enhanced safetySafer handling of potentially hazardous halogenation or nitration reactions.
Reproducibility Can be variable between batchesHighly reproducible due to precise controlConsistent production of high-purity derivatives for screening.
Optimization Time-consuming, one-at-a-time experimentsRapid, automated screening of conditionsAccelerated discovery of novel functionalization reactions.
Integration Difficult to couple multiple stepsEasily integrated with in-line analysis/purificationStreamlined, multi-step synthesis of complex target molecules.

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.govbohrium.comijpsjournal.com Classical quinoline syntheses often require harsh conditions and toxic reagents. nih.gov Future research on this compound will likely focus on more sustainable pathways.

Key green approaches applicable to this compound include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure minimizes solvent use and waste generation. bohrium.com

Green Catalysts: Employing catalysts like p-toluenesulfonic acid or using greener solvents such as ethanol (B145695) and water can significantly reduce environmental impact. bohrium.comresearchgate.net

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. acs.org Recent research has demonstrated the use of enzymes like monoamine oxidase (MAO-N) for the synthesis of quinolines from tetrahydroquinoline precursors. acs.org Exploring enzymatic halogenation or dehalogenation could provide highly specific and environmentally benign routes to or from this compound.

Advanced Functionalization Through C-H Activation

Carbon-hydrogen (C-H) activation is a powerful strategy that allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.comnih.govnih.gov This atom- and step-economical approach has become a cornerstone of modern organic synthesis. mdpi.com The quinoline core possesses multiple C-H bonds that could be targeted for modification.

For this compound, the existing bromine and chlorine atoms typically direct functionalization through traditional cross-coupling reactions. However, C-H activation opens up new possibilities for derivatization at positions not easily accessible by other means. Transition-metal catalysis (using metals like palladium, rhodium, and ruthenium) has revolutionized the site-selective functionalization of quinolines at nearly all positions of the ring system. mdpi.comrsc.orgacs.org Applying these advanced methods could allow for the introduction of aryl, alkyl, or other functional groups directly onto the quinoline backbone of this compound, rapidly expanding its structural diversity.

Exploration in Optoelectronic and Supramolecular Chemistry

Quinoline derivatives are known for their intriguing photophysical properties, including fluorescence, making them attractive candidates for applications in optoelectronics. chemrj.orgmdpi.comscielo.br Their electron-accepting nature and high thermal stability are desirable for materials used in organic light-emitting diodes (OLEDs) and sensors. mdpi.comresearchgate.net

Future research could investigate the properties of this compound and its derivatives in:

Optoelectronic Devices: The electronic properties of the quinoline core can be tuned by adding electron-donating or electron-withdrawing groups. bohrium.comresearchgate.net The bromo and chloro substituents on the core of this compound can be replaced to create novel "push-pull" systems with tailored absorption and emission spectra, potentially leading to new materials for OLEDs or fluorescent probes. nih.gov

Supramolecular Chemistry: The planar aromatic structure of the quinoline ring facilitates π–π stacking interactions, which are crucial for the self-assembly of molecules into ordered, higher-dimensional architectures. rsc.org These interactions are common in metal complexes of quinoline-based ligands and can be exploited to construct novel coordination networks and functional materials. rsc.orgnih.gov

Table 2: Potential Optoelectronic and Supramolecular Applications for Quinoline Derivatives

Research AreaKey Property of Quinoline CorePotential Application
Optoelectronics Tunable electronic structure, high electroluminescence efficiencyOrganic Light-Emitting Diodes (OLEDs), fluorescent sensors, laser dyes. mdpi.com
Supramolecular Chemistry Planar aromatic system, ability to form π–π stacking interactionsSelf-assembling coordination networks, functional materials, crystal engineering. rsc.org

Development of Novel Chemical Tools for Biological System Deconvolution

Small-molecule probes are indispensable tools in chemical biology for studying and manipulating protein function within complex biological systems. nih.gov Quinoline is a well-established scaffold for fluorescent probes due to its favorable photophysical properties and its ability to interact with biological targets. nih.govnih.gov

The structure of this compound serves as a versatile starting point for creating such tools. The halogen atoms provide synthetic handles for introducing:

Fluorophores: Creating derivatives that can be used for cellular imaging and tracking biological processes.

Bio-orthogonal handles: Incorporating groups that allow for "click chemistry" reactions to tag and identify protein targets in a cellular context.

Affinity labels: Designing molecules that can be immobilized on a solid support to perform affinity chromatography for target identification. nih.gov

By rationally designing derivatives, this compound could be transformed into highly specific chemical probes to help unravel complex biological pathways, a process known as target deconvolution. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The full potential of this compound will be realized through interdisciplinary collaboration. The convergence of advanced organic synthesis with emerging technologies is creating new research paradigms. For instance, the combination of automated flow synthesis with artificial intelligence (AI) and machine learning is beginning to revolutionize drug discovery by enabling autonomous reaction optimization and compound design. syrris.com

Future research on this quinoline derivative could be situated at the intersection of:

Chemistry and Materials Science: Designing and synthesizing novel quinoline-based polymers and metal-organic frameworks with unique electronic or catalytic properties.

Chemistry and Biology: Developing new anticancer, antimicrobial, or antiviral agents by screening libraries of derivatives generated through automated synthesis. nih.govekb.eg

Chemistry and Engineering: Integrating quinoline-based sensors into microfluidic devices for high-throughput screening and diagnostics.

By leveraging these synergistic interactions, the humble scaffold of this compound can serve as a launchpad for innovation across a wide spectrum of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-chloro-7-methoxyquinoline, and how can reaction yields be maximized?

The synthesis of this compound typically involves halogenation and substitution reactions. A high-yield method (92%) employs phosphoryl chloride (POCl₃) under reflux at 90°C for 3 hours, starting from a precursor dissolved in 1,4-dioxane . Key considerations:

  • Reagent stoichiometry : Excess POCl₃ (10 equivalents) ensures complete chlorination.
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) improves purity.
  • Yield optimization : Control of temperature and reaction time minimizes side products like dehalogenated derivatives.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR () resolve substituent positions on the quinoline ring. For example, methoxy (-OCH₃) protons appear as a singlet at ~3.9 ppm, while aromatic protons show distinct splitting patterns.
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 272.53 (C₁₀H₇BrClNO) .
  • Elemental analysis : Validates purity (>98%) and halogen content (Br, Cl) .

Q. How does the reactivity of this compound differ in substitution reactions compared to similar halogenated quinolines?

The meta -positioned bromine and chlorine atoms enhance electrophilic aromatic substitution (EAS) reactivity. For example:

  • Suzuki-Miyaura coupling : The bromine atom at position 3 undergoes cross-coupling with arylboronic acids (e.g., 2-fluorophenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding 3-arylquinoline derivatives (43% yield) .
  • Selectivity : The chlorine at position 4 is less reactive due to steric hindrance from the methoxy group at position 7, favoring bromine substitution in most cases .

Advanced Research Questions

Q. How can this compound be utilized in catalytic asymmetric synthesis?

This compound serves as a precursor in atroposelective dynamic kinetic resolutions (DKRs). For example:

  • Chiral catalyst systems : Palladium complexes with chiral ligands (e.g., BINAP) enable enantioselective arylations, producing axially chiral biaryl compounds .
  • Mechanistic insight : The methoxy group at position 7 stabilizes transition states via hydrogen bonding, improving enantiomeric excess (ee) .

Q. What contradictory data exist regarding the biological activity of this compound derivatives, and how can they be resolved?

  • Antimicrobial vs. cytotoxicity : Some derivatives show potent antimicrobial activity (MIC < 1 µg/mL) but high cytotoxicity (IC₅₀ < 10 µM) in mammalian cells .
  • Resolution strategies :
    • Structure-activity relationship (SAR) studies : Modify the methoxy group to reduce off-target effects (e.g., replace with hydroxy or amino groups) .
    • Computational modeling : Predict binding affinities to bacterial vs. human targets using molecular docking .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing methoxy group at position 7 deactivates the quinoline ring, slowing EAS but enhancing oxidative addition in Pd-catalyzed couplings .
  • Steric effects : The chlorine at position 4 hinders nucleophilic attack, directing reactions to the bromine at position 3. Comparative studies show that 4-chloro derivatives have 30% lower reactivity than 4-H analogs in Suzuki couplings .

Q. What methodologies are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Quality control protocols :
    • HPLC : Monitor purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts) .
    • X-ray crystallography : Resolve structural inconsistencies caused by polymorphic forms .
    • Stability testing : Assess degradation under light, heat, and humidity to optimize storage conditions (-20°C, inert atmosphere) .

Key Citations

  • Synthesis optimization:
  • Catalytic applications:
  • Biological activity contradictions:
  • Substituent effects:

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